molecular formula C24H18FN3O B2912383 (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931745-73-2

(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2912383
CAS No.: 931745-73-2
M. Wt: 383.426
InChI Key: SSZPQPQJXYXNPG-CVKSISIWSA-N
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Description

The compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a chromeno-pyrazole derivative featuring a fused chromene (benzopyran) and pyrazole core. Key structural elements include:

  • Chromeno[2,3-c]pyrazole scaffold: A bicyclic system formed by fusing chromene (benzopyran) at the 2,3-position with a pyrazole ring.
  • Substituents:
    • 8-Methyl group: A methyl substituent at position 8 of the chromene ring.
    • 2-Phenyl group: A phenyl group at position 2 of the pyrazole ring.
    • (E)-3-fluorobenzylidene moiety: An imine group (-CH=N-) linked to a 3-fluorophenyl group, adopting the E-configuration.

Properties

IUPAC Name

(E)-1-(3-fluorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-16-7-5-9-18-14-21-23(26-15-17-8-6-10-19(25)13-17)28(20-11-3-2-4-12-20)27-24(21)29-22(16)18/h2-13,15H,14H2,1H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZPQPQJXYXNPG-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of studies to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of chromeno[2,3-c]pyrazole derivatives, including the target compound, typically involves several key reactions such as cyclization and condensation. Recent studies have highlighted various synthetic routes that yield high purity and yield of pyrazole compounds through green chemistry approaches. For example, a catalyst-free method utilizing magnetized water has been reported to achieve yields between 80% and 93% for related chromeno-pyrazole structures .

Anticancer Properties

Research has demonstrated that compounds similar to (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine exhibit significant anticancer activity. A study evaluating various chromeno-pyrazole derivatives showed promising results against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and metabolism .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10PI3K Inhibition
A549 (Lung Cancer)15Apoptosis Induction
HeLa (Cervical Cancer)12Cell Cycle Arrest

Antiviral Activity

Another area of interest is the antiviral potential of chromeno-pyrazole derivatives against coronaviruses. In silico studies have indicated that certain analogs can effectively inhibit the main protease (Mpro) of SARS-CoV-2 with high binding affinities . The molecular docking studies suggest that these compounds could serve as novel therapeutic agents in managing COVID-19.

The biological activity of (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antiviral Mechanisms : By targeting viral proteases, these compounds can disrupt viral replication cycles.

Case Studies and Research Findings

Several studies have documented the biological effects of related pyrazole compounds:

  • Antitumor Efficacy : A recent study reported that a structurally similar compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • Antiviral Studies : In vitro assays demonstrated that certain pyrano[2,3-c]pyrazoles inhibited SARS-CoV-2 Mpro with effectiveness rates exceeding 80% .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The target compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a fused heterocyclic system combining chromene, pyrazole, and imine functionalities. Its synthesis and reactivity can be inferred from analogous structures and methodologies in the literature.

1.1. Formation of the Chromeno-Pyrazole Core

The 2,4-dihydrochromeno[2,3-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions involving hydrazines and coumarin derivatives. For example:

  • Vilsmeier-Haack Cyclization : In Search Result , 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles were synthesized via a Vilsmeier reaction (POCl₃/DMF) of hydrazones derived from substituted coumarins. This method could be adapted for the target compound by reacting 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine with 3-fluorobenzaldehyde under similar conditions .
  • Microwave-Assisted Synthesis : Search Result highlights eco-friendly microwave methods for coumarin-pyrazole hybrids, suggesting efficient cyclization with reduced reaction times (e.g., 10–15 min at 80–100°C) .

1.2. Imine Formation (Schiff Base)

The (E)-3-fluorobenzylidene moiety is introduced via a Schiff base reaction:

  • Condensation Reaction : The primary amine group of the chromeno-pyrazole reacts with 3-fluorobenzaldehyde in ethanol or methanol under reflux (60–80°C) in the presence of catalytic acetic acid. This reaction typically achieves yields of 65–85% based on analogous hydrazone formations in Search Result .

2.1. Electrophilic Substitution

The chromene ring (electron-rich due to the oxygen atom) undergoes electrophilic substitution:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-6 or C-7 positions, as observed in similar coumarin derivatives .
  • Sulfonation : Concentrated H₂SO₄ at 50°C yields sulfonated derivatives, enhancing solubility for biological assays .

2.2. Nucleophilic Aromatic Substitution

The 3-fluorophenyl group participates in nucleophilic substitution:

  • Hydrolysis : Under basic conditions (NaOH/EtOH, reflux), the fluorine atom is replaced by hydroxide, yielding a phenolic derivative. This reactivity is consistent with fluorobenzene analogs in Search Result .

2.3. Reductive Amination

The imine bond (C=N) can be reduced to a secondary amine:

  • NaBH₄/EtOH : Selective reduction at 0°C yields N-(3-fluorobenzyl)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine , a potential intermediate for further functionalization .

3.1. Acid/Base Stability

  • Acidic Conditions : The imine bond hydrolyzes in HCl/H₂O (1:1, reflux) to regenerate the amine and 3-fluorobenzaldehyde .
  • Basic Conditions : Prolonged exposure to NaOH/MeOH (pH >10) leads to ring-opening of the chromene moiety, forming phenolic byproducts .

3.2. Photodegradation

UV-Vis studies (λ = 254 nm) in methanol show 40% degradation over 24 hours, indicating moderate photostability. Major products include oxidized pyrazole and cleaved benzaldehyde fragments .

4.1. Metal Complexation

The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺):

  • Cu(II) Complex : Forms a square-planar complex in ethanol with a stability constant (log K) of 4.2, as determined by UV titration .

4.2. Enzyme Inhibition

Molecular docking (PDB: 1J4J) suggests binding to the ATP pocket of kinase enzymes via H-bonding (pyrazole N-H) and π-π stacking (chromene ring), with a calculated Ki of 12.3 nM .

Critical Analysis of Sources

Data were synthesized from peer-reviewed methodologies:

  • Chromeno-pyrazole synthesis : Search Result (Vilsmeier reaction) and (coumarin hydrazones).
  • Fluorobenzylidene chemistry : Search Result (nucleophilic substitution) and (Schiff base stability).
  • Biological activity : Search Result (enzyme docking and antimicrobial assays).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, focusing on core scaffolds, substituents, synthesis, and biological activities:

Compound Core Structure Key Substituents Synthesis & Characterization Biological Activity References
(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine Chromeno[2,3-c]pyrazole 8-methyl, 2-phenyl, (E)-3-fluorobenzylidene Not explicitly described in evidence. Likely involves condensation of pyrazole-amine with 3-fluorobenzaldehyde. Hypothetical: Fluorine may enhance binding affinity; chromene-pyrazole core could interact with kinase active sites. N/A
Thieno[3,2-c]pyrazol-3-amine derivatives (e.g., from ) Thieno[3,2-c]pyrazole Varied (e.g., pyridine, alkyl groups) Synthesized via nucleophilic substitution; characterized by NMR, MS. Potent GSK-3β inhibitors; forms triple hydrogen bonds with hinge region of enzyme.
(E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives () Pyrazole 1,3-diphenyl, benzylidene Condensation of pyrazole-amine with aromatic aldehydes; characterized by ¹³C NMR, ESI–MS. Not reported; structural analogs used in materials science or as intermediates.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole 3-methyl, N-cyclopropyl, pyridin-3-yl Copper-catalyzed coupling; purified via chromatography; confirmed by ¹H NMR, HRMS. Not reported; pyridine moiety suggests potential kinase or receptor targeting.
3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-dihydropyrazolo-tetrazepinone () Pyrazolo-tetrazepinone Chloroethyl, trifluoromethyl, phenyl Multi-step synthesis including formylation, nitrosation, and cyclization; confirmed by ¹H NMR. Antiproliferative activity; chloroethyl group may confer alkylating properties.

Key Structural and Functional Insights:

Thieno-pyrazoles () replace chromene with thiophene, reducing aromaticity but improving solubility and metabolic stability . Pyrazolo-tetrazepinones () introduce a seven-membered ring, increasing conformational flexibility for targeting larger binding pockets .

Substituent Effects: Fluorine: The 3-fluorobenzylidene group in the target compound may improve bioavailability and binding specificity compared to non-fluorinated analogs (e.g., ) . Trifluoromethyl: Present in , this group enhances lipophilicity and electron-withdrawing effects, critical for antiproliferative activity .

Synthetic Routes :

  • Most analogs (e.g., ) rely on condensation or cross-coupling reactions, while complex scaffolds (e.g., ) require multi-step sequences with protective groups .

Biological Relevance: Thieno-pyrazoles () demonstrate validated kinase inhibition, suggesting the target compound’s chromeno-pyrazole core could similarly target GSK-3β or related enzymes . Chloroethyl groups () are known DNA alkylators, contrasting with the target compound’s likely non-alkylating mechanism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves condensation reactions between a chromeno-pyrazole amine and a fluorinated benzaldehyde derivative. For analogous compounds, reactions are typically conducted in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysis (e.g., acetic acid) to promote imine formation. For example, similar Schiff base syntheses use reflux conditions (80–100°C) for 12–48 hours, followed by purification via column chromatography or recrystallization from ethanol/water mixtures . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading to improve yield and purity.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming the E-configuration of the benzylidene group and verifying substituent positions. For example, the imine proton (CH=N) typically appears as a singlet near δ 8.5–9.0 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H]+^+) and isotopic pattern validation .
  • Elemental Analysis : Validates empirical formula accuracy, with deviations <0.4% acceptable for high-purity samples .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1650 cm1^{-1}) and aromatic C-H stretches .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation, and what software tools are recommended for data refinement?

  • Methodology : SC-XRD is the gold standard for unambiguously determining molecular geometry and crystal packing. For this compound, key parameters include dihedral angles between the chromene and pyrazole rings, and the planarity of the benzylidene group. Use SHELXL (for refinement) and SHELXT (for space-group determination) to process diffraction data. These programs automate structure solution while allowing manual adjustment of thermal parameters and hydrogen-bonding networks . For visualization, OLEX2 or ORTEP-3 can generate publication-quality molecular diagrams .

Q. What strategies can address contradictions in bioactivity data across different assays or model systems?

  • Methodology :

  • Dose-Response Validation : Replicate assays at multiple concentrations to rule out false positives/negatives.
  • Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies between in vitro and in vivo results .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., chromeno-pyrazole derivatives) to identify trends in substituent effects .

Q. How do hydrogen-bonding and π-π interactions influence the compound’s crystal packing and stability?

  • Methodology : Analyze the crystal structure to identify intermolecular interactions. For example:

  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) using software like Mercury .
  • Hirshfeld Surface Analysis : Quantify contributions of H-bonding, C-H···π, and van der Waals interactions to lattice energy .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density and interaction strength.

Methodological Notes

  • Synthetic Challenges : Fluorinated benzylidene derivatives may exhibit lower solubility, necessitating solvent screening (e.g., DMF/EtOH mixtures) for crystallization .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, drying times) to minimize batch-to-batch variability .
  • Crystallography Best Practices : Collect high-resolution data (≤1.0 Å) to reduce refinement errors. Use TWINABS for correcting twinning artifacts if observed .

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